(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranose is the pyranose form of muramic acid. It is functionally related to a 2-amino-2-deoxy-D-glucopyranose.
Muramate is a natural product found in Synechococcus elongatus with data available.
Compounds consisting of glucosamine and lactate joined by an ether linkage. They occur naturally as N-acetyl derivatives in peptidoglycan, the characteristic polysaccharide composing bacterial cell walls. (From Dorland, 28th ed)
Scientific Research Applications
Solubility Studies in Ethanol–Water Solutions
Research by Zhang, Gong, Wang, and Qu (2012) investigated the solubility of compounds including (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose) in ethanol–water solutions. They found that the solubility of such compounds varied with ethanol mass fraction and equilibrium temperature, providing insights for pharmaceutical and chemical industries regarding solvent interactions and compound stability (Zhang, Gong, Wang, & Qu, 2012).
Spectroscopic and Diffractometric Characterization
Vogt, Williams, Johnson, and Copley (2013) conducted a study on a compound closely related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid. They used spectroscopic and diffractometric techniques to characterize polymorphic forms of the compound, highlighting the importance of detailed structural analysis in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).
Chemo-Enzymatic Synthesis and Structural Characterization
In 2018, Baba, Yamada, Satoh, Watanabe, and Yoshioka explored the chemo-enzymatic synthesis of compounds related to this compound. Their research provided valuable information on the stereochemistry and intrinsic degradation kinetics of these compounds, which is crucial for understanding their behavior in biological systems (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).
Synthesis of Novel Derivatives and Anti-Inflammatory Properties
Reddy, Reddy, and Raju (2010) developed a novel synthesis method for derivatives of a closely related compound and evaluated their anti-inflammatory properties. This research contributes to the development of new therapeutic agents targeting inflammation (Reddy, Reddy, & Raju, 2010).
Properties
CAS No. |
1114-41-6 |
---|---|
Molecular Formula |
C9H17NO7 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1 |
InChI Key |
MSFSPUZXLOGKHJ-PGYHGBPZSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
melting_point |
153°C |
physical_description |
Solid |
Synonyms |
Acid, Muramic Acids, Muramic Muramic Acid Muramic Acids |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.